(1h-Indol-3-ylmethyl)propanedioic acid
Description
Structure
3D Structure
Properties
CAS No. |
4361-05-1 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethyl)propanedioic acid |
InChI |
InChI=1S/C12H11NO4/c14-11(15)9(12(16)17)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)(H,16,17) |
InChI Key |
ITCBQDSHBFHATN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Significance in Chemical Synthesis and Bioactive Compound Design
The fusion of indole (B1671886) and malonic acid motifs in a single molecule like (1H-Indol-3-ylmethyl)propanedioic acid is a deliberate strategy in modern chemical research. This approach, often termed molecular hybridization, aims to create novel compounds with enhanced or entirely new properties by combining the functionalities of two distinct pharmacophores. nih.gov
The synthesis of such hybrids often leverages the intrinsic reactivity of each component. For instance, a common synthetic pathway might involve the reaction of an indole derivative, acting as a nucleophile at its C-3 position, with an electrophilic derivative of malonic acid. This strategy is a cornerstone of creating analogues of naturally occurring bioactive molecules like indole-3-acetic acid (IAA), a plant auxin. wikipedia.orgeurjchem.com By modifying the side chain of the indole core, researchers can fine-tune the biological activity of the resulting molecule. researchgate.net
In the context of bioactive compound design, the indole portion of the hybrid can interact with specific biological targets, while the malonic acid portion can influence properties such as solubility, metabolic stability, and the ability to act as a linker to other molecular fragments. nih.govmdpi.com
Overview of Research Trajectories for Indole Malonate Hybrids
Classical and Contemporary Synthetic Routes to (1H-Indol-3-ylmethyl)propanedioic Acid
The direct formation of the indole-malonate linkage is primarily achieved through two fundamental approaches: condensation reactions starting from an indole aldehyde and alkylation reactions using a malonate nucleophile.
A primary and widely utilized method for synthesizing the unsaturated precursor to this compound is the Knoevenagel condensation. wikipedia.orgrsc.org This reaction involves the base-catalyzed condensation of an aldehyde, in this case, 1H-Indole-3-carboxaldehyde, with an active methylene (B1212753) compound such as malonic acid or its esters (e.g., diethyl malonate). wikipedia.orgacgpubs.orgacgpubs.org
The reaction is a nucleophilic addition of the active hydrogen compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield an α,β-unsaturated dicarbonyl compound. wikipedia.orgalfa-chemistry.com When malonic acid itself is used, particularly with pyridine (B92270) as the solvent and piperidine (B6355638) as the catalyst, the condensation is often followed by decarboxylation, a variant known as the Doebner modification. wikipedia.orgrsc.org This process directly yields an α,β-unsaturated carboxylic acid. Subsequent reduction of the carbon-carbon double bond would be required to obtain the target saturated propanedioic acid derivative.
The choice of catalyst is crucial; weakly basic amines like piperidine are typically employed to facilitate the deprotonation of the malonic acid derivative without inducing self-condensation of the aldehyde. wikipedia.orgrsc.org Studies have demonstrated the efficiency of using piperidine and acetic acid as a catalytic system for the Knoevenagel reaction between indole-3-carboxaldehyde (B46971) and various active methylene compounds, highlighting a simple and effective protocol. acgpubs.org
| Aldehyde | Active Methylene Compound | Catalyst/Solvent System | Key Features | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Malonic Acid | Piperidine/Pyridine | Classical Doebner modification, often leads to decarboxylation. wikipedia.org | wikipedia.orgrsc.org |
| Indole-3-carboxaldehyde | Malononitrile (B47326), Diethyl Malonate | Piperidine/Acetic Acid | Simple, efficient method for high-yielding synthesis of indole-3-yl derivatives. acgpubs.org | acgpubs.org |
| Benzaldehyde | Malonic Acid | β-alanine/DBU | An alternative catalytic system for the condensation reaction. rsc.org | rsc.org |
An alternative strategy is the malonic ester synthesis, which involves the alkylation of a malonate ester enolate with a suitable electrophile. wikipedia.orglibretexts.orglibretexts.org In this context, the reaction would proceed by deprotonating a malonic ester, such as diethyl malonate, with a base like sodium ethoxide to form a nucleophilic enolate. libretexts.orglibretexts.org This enolate would then react with an electrophilic (1H-Indol-3-yl)methyl species, typically a halide like (1H-Indol-3-yl)methyl chloride, in an SN2 reaction. libretexts.org
The resulting product, a dialkyl (1H-indol-3-ylmethyl)malonate, can then be hydrolyzed and decarboxylated upon heating with aqueous acid to yield the final substituted acetic acid. wikipedia.orglibretexts.org However, the major challenge and significant drawback of this approach lies not in the alkylation step itself, but in the preparation and stability of the required (1H-Indol-3-yl)methyl electrophile, which is discussed in the following section. researchgate.netresearchgate.net The inherent instability of such precursors often leads to low yields and the formation of byproducts. researchgate.netnih.gov
Precursor Synthesis and Reactivity of (1H-Indol-3-ylmethyl) Electrophiles
The synthesis of this compound via alkylation is critically dependent on the successful generation of a reactive (1H-Indol-3-yl)methyl electrophile. These precursors, however, are notoriously unstable, posing a significant synthetic challenge.
Highly reactive electrophiles such as (1H-indol-3-yl)methyl halides are potential key precursors for the synthesis of a wide array of indole derivatives. researchgate.netnih.gov However, their preparation is fraught with difficulties. researchgate.netresearchgate.net The primary issue is their propensity to undergo rapid, undesired dimerization and/or oligomerization. researchgate.netnih.gov This instability arises from the high nucleophilicity of the indole ring, which can react with the electrophilic intermediate as it is formed.
Several research groups have reported significant difficulties in reproducing previously published preparations of (1H-indol-3-yl)methyl halides, indicating the challenging nature of handling these compounds under standard batch conditions. researchgate.netnih.gov The generation of the highly electrophilic intermediate can lead to a cascade of side reactions that consume the desired product, making isolation in good yield nearly impossible. researchgate.net
To overcome the inherent instability of (1H-indol-3-yl)methyl electrophiles, modern synthetic techniques such as microflow chemistry have been successfully applied. researchgate.netnih.gov Microflow reactors enable precise control over reaction parameters, including time and temperature, which is ideal for handling highly reactive intermediates. researchgate.net
Researchers have developed a method for the rapid generation of an (1H-indol-3-yl)methyl electrophile in a microflow system, achieving its formation in as little as 0.02 seconds at a mild temperature of 25 °C. researchgate.netnih.govnagoya-u.ac.jp This rapidly generated electrophile can then be immediately introduced to a stream containing a nucleophile in a subsequent reactor, allowing the desired nucleophilic substitution to occur within 0.1 seconds. researchgate.netnih.gov This "flash chemistry" approach ensures that the unstable electrophile is consumed by the desired reaction before it has the opportunity to decompose or oligomerize. researchgate.net This technique has been used to successfully synthesize eighteen different unprotected indole analogues with various nucleophiles, demonstrating a significant improvement in yield and reproducibility compared to conventional batch methods. researchgate.netresearchgate.net
| Parameter | Batch Synthesis | Microflow Synthesis | Reference |
|---|---|---|---|
| Intermediate Lifetime | Long, allowing for decomposition/side reactions. | Extremely short (milliseconds to seconds). researchgate.net | researchgate.netresearchgate.netnih.gov |
| Reaction Control | Limited control over mixing and heat transfer. | Precise control over temperature, pressure, and reaction time. researchgate.net | researchgate.net |
| Yields for Reactive Species | Often low and irreproducible. researchgate.net | Significantly higher and more reproducible. researchgate.net | researchgate.netresearchgate.netnih.gov |
| Safety | Potential for runaway reactions with unstable species. | Enhanced safety due to small reaction volumes. | researchgate.net |
Advanced Synthetic Strategies for Indole-Malonate Scaffolds
Beyond the direct, two-component reactions, advanced synthetic strategies have been developed to construct complex indole-malonate scaffolds with greater efficiency and molecular diversity. These methods often involve multi-component reactions or novel catalytic systems.
One such advanced approach is the one-pot, three-component reaction. For example, an effective procedure has been described for the synthesis of (indolylmethyl)malononitriles through the reaction of an aldehyde, malononitrile, and an indole in the presence of a Zn(OAc)₂/NaOAc catalyst system. researchgate.net While this yields a dinitrile rather than a diacid, malononitriles are direct precursors to propanedioic acids via hydrolysis. This strategy allows for the rapid assembly of the core scaffold from simple starting materials in a single step, which is a hallmark of modern efficient synthesis.
Furthermore, the broader field of diversity-oriented synthesis (DOS) offers strategies for the rapid generation of libraries of complex and diverse indole-based molecules. nih.gov These approaches could be adapted to create a variety of indole-malonate scaffolds by incorporating malonate-derived building blocks into divergent synthetic pathways, allowing for the exploration of a wider chemical space. nih.govnih.gov
Palladium-Catalyzed Reactions with 1,3-Dicarbonyl Derivatives
Palladium-catalyzed reactions, particularly the Tsuji-Trost type reactions, have emerged as a powerful tool for the functionalization of indoles. nih.gov These reactions typically involve the use of a palladium catalyst to facilitate the allylic alkylation of a nucleophile with an electrophile. In the context of synthesizing precursors for this compound, this methodology is applied to the reaction of 3-indolylmethyl derivatives with 1,3-dicarbonyl compounds, such as malonic esters.
The general approach involves the reaction of a suitable leaving group-substituted 3-methylindole, such as (1H-indol-3-yl)methyl acetate, with a malonate derivative in the presence of a palladium catalyst. The reaction proceeds through the formation of a π-allyl palladium intermediate, which is then attacked by the enolate of the malonate to yield the desired product. The choice of ligands, bases, and solvents plays a crucial role in the efficiency and selectivity of this transformation.
Research has demonstrated the successful palladium-catalyzed reaction of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles. nih.gov While this study focused on the 2-position, the principles can be extended to the more common 3-substituted indoles. The reaction of 3-indolylmethyl acetates has also been investigated, highlighting the versatility of this approach. nih.gov The choice of protecting group on the indole nitrogen can influence the reaction's outcome, affecting both yield and selectivity. nih.gov
Table 1: Examples of Palladium-Catalyzed Alkylation of Indolylmethyl Acetates
| Entry | Indolylmethyl Acetate | Nucleophile | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | (1-Tosyl-1H-indol-3-yl)methyl acetate | Diethyl malonate | [Pd(C3H5)Cl]2 / XPhos | MeCN/THF | - | nih.gov |
| 2 | N-Boc-2-indolylmethyl acetate | Dimethyl malonate | Pd(OAc)2 / dppf | THF | - | nih.gov |
Note: Specific yield data for the reaction leading to this compound precursors were not detailed in the provided search snippets, hence represented as "-". The table illustrates the typical components of such reactions based on the available literature.
Multi-Component Reactions (MCRs) Incorporating Malonate Moieties
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. rug.nl Several MCRs have been developed for the synthesis of functionalized indoles, with some incorporating malonate moieties, which are direct precursors to the propanedioic acid group.
One such example is the one-pot, three-component reaction of an indole, an aldehyde, and a malonate derivative. This reaction can be catalyzed by various catalysts, including Lewis acids or organocatalysts. The reaction proceeds through an initial condensation of the aldehyde and the malonate to form an electrophilic intermediate, which then undergoes a Friedel-Crafts-type reaction with the indole at the C3 position.
For instance, the reaction of indole, an aldehyde, and malononitrile in the presence of a catalyst can lead to the formation of (indolylmethyl)malononitriles. researchgate.net While this yields a dinitrile, it can be subsequently hydrolyzed to the corresponding dicarboxylic acid. The use of different active methylene compounds, such as diethyl malonate, directly furnishes the corresponding diester precursor. Research has explored various catalysts and reaction conditions to optimize the yields of these MCRs. nih.govopenmedicinalchemistryjournal.com
Table 2: Multi-Component Reactions for the Synthesis of (Indolylmethyl)malonate Precursors
| Entry | Indole | Aldehyde | Malonate Derivative | Catalyst | Yield (%) | Reference |
| 1 | Indole | Benzaldehyde | Malononitrile | Zn(OAc)2/NaOAc | High | researchgate.net |
| 2 | Indole | Various aldehydes | Active methylene compounds | Cu(PPh3)Cl | 68-93 | openmedicinalchemistryjournal.com |
| 3 | 3-Cyanoacetyl indoles | Aldehydes | Malononitrile | Piperidine | High | nih.gov |
Chemo- and Regioselective Functionalization Approaches
The chemo- and regioselective functionalization of the indole nucleus is paramount in the synthesis of specifically substituted derivatives like this compound. The inherent nucleophilicity of the C3 position of the indole ring often directs electrophilic substitution to this site. However, achieving high selectivity can be challenging in the presence of other reactive functional groups.
Various strategies have been developed to control the regioselectivity of indole functionalization. One common approach involves the use of protecting groups on the indole nitrogen. The choice of the protecting group can influence the electronic properties of the indole ring and, consequently, its reactivity and regioselectivity.
Furthermore, the development of specific catalytic systems allows for the targeted functionalization of the indole core. For example, rhodium(III)-catalyzed [4+1] annulation between indoles and alkynes has been reported for the chemo- and regioselective synthesis of functionalized 1H-imidazo[1,5-a]indol-3(2H)-ones, demonstrating the potential of transition metal catalysis in controlling selectivity. researchgate.net While not directly leading to the target compound, this illustrates the principle of selective functionalization.
In the context of synthesizing this compound, a key chemo- and regioselective step is the introduction of the propanedioic acid moiety or a precursor thereof at the C3 position. This is often achieved through Friedel-Crafts alkylation with a suitable electrophile, such as a dialkyl alkylidenemalonate, under carefully controlled conditions to prevent side reactions at other positions of the indole ring or at the nitrogen atom.
Decarboxylation Pathways and Derivatives
The derivatives of this compound, being substituted malonic acids, are prone to decarboxylation, particularly under thermal or acidic conditions. This reaction typically proceeds after the hydrolysis of one of the ester groups to a carboxylic acid. The resulting β-keto acid intermediate readily loses carbon dioxide to form 3-(1H-indol-3-yl)propanoic acid. While specific studies on the decarboxylation of this compound itself are not prevalent, the mechanism is analogous to the well-documented decarboxylation of other indole-3-carboxylic acids researchgate.netresearchgate.net.
The process can be facilitated under metal-free conditions, for instance, by using potassium carbonate or by promoting the reaction in acetonitrile (B52724) under basic conditions, which has proven effective for various indole-3-carboxylic acids, affording the corresponding decarboxylated indoles in good to excellent yields researchgate.net. The resulting compound, 3-(1H-indol-3-yl)propanoic acid, is a key synthetic intermediate and a known human metabolite nih.govnih.govresearchgate.net.
Table 1: Conditions for Decarboxylation of Analogous Indole-3-Carboxylic Acids
| Catalyst/Promoter | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃ | N/A | Basic | Good to Excellent | researchgate.net |
| Acetonitrile | N/A | Basic | Good to Excellent | researchgate.net |
| Heat | N/A | Thermal | N/A | researchgate.net |
Note: This table represents analogous reactions as direct data for the title compound is limited.
Esterification and Amidation Reactions
The carboxylic acid groups of this compound can be readily converted into esters and amides through standard condensation reactions. Esterification is often performed under acidic conditions (e.g., Fischer esterification) or by using coupling agents. The synthesis of various indole-3-carboxylic acid esters has been extensively reviewed, highlighting numerous methodologies applicable to this substrate researchgate.net. For instance, diethyl 2-[(1H-indol-3-yl)methylene]malonate, a closely related derivative, is synthesized via a Knoevenagel-type condensation, indicating the reactivity of the malonate moiety nih.govnih.gov.
Amidation reactions provide access to a wide array of functionalized indole derivatives. Direct C–H amidation of indoles at the C3 position has been developed, but for this compound, the reaction would occur at the carboxylic acid functions researchgate.net. These reactions typically involve activating the carboxylic acid (e.g., forming an acyl chloride or using a coupling reagent) followed by reaction with a primary or secondary amine. Such transformations are crucial in medicinal chemistry for synthesizing compounds with potential biological activity, such as novel endothelin-1 (B181129) antagonists derived from 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid nih.gov.
Cyclization and Ring-Forming Transformations
The unique structure of this compound derivatives, featuring both a nucleophilic indole ring and a versatile 1,3-dicarbonyl system, makes them excellent precursors for various cyclization reactions to form complex heterocyclic systems.
Formation of Pyrroloindolones
Derivatives of this compound are key substrates for the synthesis of pyrroloindolone scaffolds. Although direct examples starting from the title compound are sparse, analogous transformations provide significant insight. For example, the palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl compounds, such as Meldrum's acid, leads to the formation of 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones mdpi.com. The proposed mechanism involves the in-situ generation of an indolyl methide intermediate, which undergoes a sequential addition/annulation reaction. A similar mechanistic pathway can be envisioned for 3-substituted indole derivatives, leading to the construction of the pyrrolo[3,4-b]indole (B14762832) core, which is present in a number of antitumor antibiotics researchgate.net.
Generation of Other Heterocyclic Systems
The reactive malonate moiety can participate in condensation reactions with various binucleophiles to construct a diverse range of heterocyclic rings attached to the indole-3-methyl framework. For instance, related 3-cyanoacetyl indoles are versatile starting materials for creating indolyl-substituted pyrans, pyridines, and pyrimidines through multicomponent reactions nih.gov. Similarly, the dicarbonyl functionality in this compound esters can react with hydrazines to form pyrazoles, or with other reagents to yield a variety of fused and unfused heterocyclic systems nih.govmdpi.comrsc.org.
Halogenation and Other Electrophilic/Nucleophilic Substitutions
The indole nucleus is electron-rich and readily undergoes electrophilic substitution, typically at the C-3 position quimicaorganica.orgbhu.ac.inresearchgate.net. Since this position is already substituted in this compound, electrophiles are directed to other positions of the indole ring, primarily the C-2 position or positions on the benzene (B151609) ring (C-4, C-5, C-6, or C-7). Halogenation, nitration, and Friedel-Crafts reactions can be performed on the indole core, with the specific site of substitution influenced by the reaction conditions and the directing effects of any substituents on the indole nitrogen or benzene ring nih.gov.
Conversely, the methylene group connecting the indole ring to the propanedioic acid moiety is activated for nucleophilic substitution. By converting the hydroxyl group of the precursor, indole-3-carbinol, into a good leaving group (such as a halide or sulfonate), this position becomes an electrophilic center nih.govnih.gov. This allows for the introduction of a wide range of nucleophiles (N-, S-, and C-nucleophiles) at the 3'-position researchgate.netnih.gov. This transformation is foundational for the synthesis of many complex indole derivatives core.ac.uk. Unprecedented SN2-type reactions have also been reported on the indole nitrogen itself, particularly in 1-hydroxyindole (B3061041) derivatives, leading to the formation of 1-(indol-3-yl)indoles clockss.orgresearchgate.netcrossref.org.
Table 2: Examples of Nucleophilic Substitution at the Indole 3'-Position
| Electrophile Precursor | Leaving Group | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| (1H-indol-3-yl)methanol | Halide (in situ) | NaN₃ | 3-Azidomethyl-1H-indole | nih.gov |
| Methylated Gramine (B1672134) | ⁺NMe₃ | Various | 3-Substituted Indoles | researchgate.netnih.gov |
| Indol-3-ylmethyl Aryl Sulfone | SO₂Ar | Various | 3-Substituted Indoles | researchgate.netnih.gov |
Metal-Catalyzed Transformations
Transition metal catalysis has emerged as a powerful tool for the functionalization of both the indole nucleus and the malonate side chain of this compound derivatives rsc.org. Palladium-catalyzed reactions are particularly prominent in this area mdpi.com.
The malonate portion can undergo palladium-catalyzed arylation with aryl bromides and chlorides, a reaction that forms new carbon-carbon bonds at the central carbon of the malonate nih.gov. Furthermore, the indole ring itself is an excellent substrate for a variety of metal-catalyzed C-H functionalization reactions. These include arylation, alkenylation, and amidation, which can be directed to various positions (C-2, C-4, C-7) on the indole ring, often with the help of a directing group on the indole nitrogen mdpi.comrsc.org. Palladium-catalyzed allylation can also occur on the benzene ring of the indole nucleus nih.gov. These methods provide efficient routes to highly substituted and complex indole derivatives that would be difficult to access through traditional methods.
Table 3: Overview of Potential Metal-Catalyzed Reactions
| Reaction Type | Metal Catalyst | Substrate Moiety | Potential Product | Reference |
|---|---|---|---|---|
| Arylation | Palladium | Malonate | 2-Aryl-2-(1H-indol-3-ylmethyl)propanedioate | nih.gov |
| C-H Arylation | Palladium, Rhodium, etc. | Indole Ring (C2, C7) | Aryl-substituted Indole Derivative | rsc.orgmdpi.com |
| β-Allylation | Palladium | Indole Ring (Benzene portion) | Allyl-substituted Indole Derivative | nih.gov |
Derivatives and Analogues of 1h Indol 3 Ylmethyl Propanedioic Acid in Research
Structurally Related Indole-Malonate Hybrids
Indole-malonate hybrids, which feature an indole (B1671886) core linked to a malonic acid or malonate ester group, have been investigated for various biological activities. The malonate group, with its two carbonyl functionalities, can act as a versatile chemical handle for further synthetic modifications and can participate in crucial interactions with biological targets.
Research into these hybrids has often focused on their potential as enzyme inhibitors. For instance, derivatives of indole-2- and -3-carboxamides have been studied as potent inhibitors of various enzymes, where the carboxamide moiety can form hydrogen bonds with the target protein. While not direct malonate hybrids, these structures share the dicarbonyl feature and highlight the importance of this motif in biological activity. Glycyrrhetinic acid derivatives fused with an indole moiety at the A-ring have been synthesized and evaluated as PTP1B inhibitors, which are relevant targets in diabetes and obesity. The trifluoromethyl derivative of an indole-glycyrrhetinic acid hybrid (4f) demonstrated non-competitive inhibition of PTP1B with an IC50 value of 2.5 µM, showcasing the potential of these complex hybrids.
| Compound | Target | Activity (IC50) | Reference |
| Indole-GA derivative (4f) | PTP1B | 2.5 µM | |
| Ursolic Acid (control) | PTP1B | 5.6 µM | |
| Suramin (control) | PTP1B | 4.1 µM |
Indole-Based Scaffolds with Alkyl or Azolylmethyl Linkers
The introduction of linkers between the indole scaffold and other pharmacophores is a common strategy in drug design to optimize biological activity. Alkyl and azolylmethyl linkers are of particular interest due to their ability to confer specific spatial arrangements and physicochemical properties to the resulting molecules.
Indole derivatives incorporating azole moieties, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, connected through various linkers, have demonstrated significant antimicrobial properties. A study on new indole derivatives containing these azole rings revealed a broad spectrum of activity against various bacterial and fungal strains. For example, an indole-triazole derivative (compound 3d) was identified as a promising lead for novel antibacterial and antifungal agents. Another study on indole-acrylonitrile derivatives showed that a compound with a 3-chlorophenyl substituent (2i) exhibited notable antibacterial activity against Gram-positive bacteria, with MIC and MBC values ranging from 8 to 16 μg/mL. Furthermore, a derivative containing a pyridine (B92270) linker (2q) also showed potent activity against S. aureus and S. epidermis.
| Compound | Linker Type | Target Organism | Activity (MIC, μg/mL) | Reference |
| Indole-thiadiazole (2c) | Thiadiazole | B. subtilis | 3.125 | |
| Indole-triazole (3c) | Triazole | B. subtilis | 3.125 | |
| Indole-triazole (3d) | Triazole | MRSA | - | |
| Indole-acrylonitrile (2i) | Acrylonitrile | S. aureus | 8-16 | |
| Indole-acrylonitrile (2q) | Acrylonitrile-Pyridine | S. aureus | 8 |
In the realm of anticancer research, indole derivatives with various linkers have been explored as inhibitors of key cellular targets like histone deacetylases (HDACs) and bromodomain-containing protein 4 (BRD4). A series of indole derivatives were designed as dual HDAC/BRD4 inhibitors, with compound 19f emerging as a potent inhibitor of HDAC3 (IC50 = 5 nM) and showing an 88% inhibition of BRD4 at a 10 μM concentration.
Functionalized Indole Derivatives Bearing Propanedioic Acid Fragments
Direct functionalization of the indole nucleus with a propanedioic acid (malonic acid) fragment offers a direct route to compounds with a dicarboxylic acid moiety. This functional group can significantly influence the molecule's solubility, polarity, and ability to interact with biological targets. Research in this area often involves the synthesis and evaluation of indole-3-propionic acid and indole-3-carboxylic acid derivatives, which are structurally related to (1H-Indol-3-ylmethyl)propanedioic acid.
A study on 2,5-substituted indole-3-propionic acids revealed promising anti-inflammatory and analgesic activities. These compounds were synthesized by reacting substituted indoles with acrylic acid. Another investigation into novel indole-3-carboxylic acid derivatives identified them as potent angiotensin II receptor 1 (AT1) antagonists with antihypertensive effects. These derivatives displayed a high nanomolar affinity for the AT1 receptor, comparable to the commercial drug losartan. Furthermore, a series of indole-3-propionic acid derivatives were synthesized and evaluated for their in vitro antibacterial activity, with some compounds showing MIC values in the range of 3.25 to 6.5 µg/mL against common bacterial species.
| Compound Type | Biological Activity | Key Findings | Reference |
| 2,5-substituted indole-3-propionic acids | Anti-inflammatory, Analgesic | Showed promising in vivo activity. | |
| Indole-3-carboxylic acid derivatives | Antihypertensive (AT1 antagonist) | High nanomolar affinity for AT1 receptor. | |
| Indole-3-propionic acid derivatives | Antibacterial | MIC values of 3.25-6.5 µg/mL against common bacteria. |
Polysubstituted Indole-Dicarbonyl Adducts
The synthesis of polysubstituted indoles is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of this versatile scaffold. The introduction of multiple substituents allows for the fine-tuning of electronic and steric properties, leading to enhanced potency and selectivity. When combined with a dicarbonyl moiety, these adducts present a rich pharmacophore for interaction with various biological targets.
Research has shown that polysubstituted indole derivatives can be designed as potent anticancer agents. For example, novel indole derivatives have been developed as dual inhibitors of EGFR and SRC kinases, with some compounds exhibiting strong inhibition of SRC kinase (80.12–89.68%) and significant cytotoxicity against breast, lung, and prostate cancer cell lines. Another study focused on indole derivatives containing a sulfonamide scaffold as tubulin polymerization inhibitors. Compound 18 from this series displayed potent antiproliferative activity against four human cancer cell lines, with IC50 values ranging from 0.24 to 0.59 μM, and also inhibited tubulin assembly with an IC50 of 1.82 μM.
| Compound Class | Target/Activity | Key Findings | Reference |
| Urea-containing indole derivatives (6-11) | SRC Kinase Inhibitors | 80.12-89.68% inhibition of SRC kinase. | |
| Indole-sulfonamide derivative (18) | Tubulin Polymerization Inhibitor | IC50 of 0.24–0.59 μM against cancer cell lines. |
The synthesis of such complex molecules often requires multi-step procedures or the development of novel synthetic methodologies. The functionalization of the indole core at various positions (C2, C3, N1, and the benzene (B151609) ring) allows for the creation of a diverse library of compounds for biological screening.
In Vitro Biological Activity and Mechanistic Studies of 1h Indol 3 Ylmethyl Propanedioic Acid Derivatives
General Biological Activities of Indole (B1671886) Derivatives
Indole derivatives are a versatile class of heterocyclic compounds that have demonstrated a wide spectrum of pharmacological properties. researchgate.net Their structural diversity allows for the synthesis of analogues with tailored activities, making them attractive candidates for drug discovery. The following sections detail the in vitro efficacy of various indole derivatives in several key therapeutic areas.
Antimicrobial and Antitubercular Efficacy
The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, with indole derivatives emerging as a promising class of compounds. nih.gov Various studies have demonstrated their efficacy against a range of bacteria and fungi, as well as the causative agent of tuberculosis, Mycobacterium tuberculosis.
A series of novel N-acyl hydrazones derived from indole-3-propionic acid displayed moderate activity against the Gram-negative bacterium E. coli. uobaghdad.edu.iq Another study on indole-3-aldehyde hydrazide/hydrazone derivatives showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), E. coli, Bacillus subtilis, and Candida albicans. nih.govresearchgate.net Notably, certain compounds in this series exhibited better activity against MRSA and significant activity against S. aureus when compared to ampicillin. nih.govresearchgate.net
Furthermore, indole derivatives containing 1,2,4-triazole (B32235), 1,3,4-thiadiazole, and carbothioamide moieties have been investigated for their antimicrobial properties. These compounds showed a broad spectrum of activity with MIC values of 3.125-50 µg/mL against the tested microorganisms. nih.gov One indole-triazole derivative, in particular, was identified as a promising lead for both antibacterial and antifungal applications. nih.gov
In the context of antitubercular agents, indole derivatives have been explored for their ability to inhibit the growth of Mycobacterium tuberculosis. nih.govresearchgate.net For instance, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and screened for their antitubercular activity against the H37Rv strain, with some compounds displaying interesting activity. researchgate.net Additionally, novel indole-fused spirochromene hybrids have shown promising anti-mycobacterial activity with MICs ranging from 1.56 to 6.25 μg/mL. researchgate.net
| Indole Derivative Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| N-acyl hydrazones from indole-3-propionic acid | E. coli | Moderate activity | uobaghdad.edu.iq |
| Indole-3-aldehyde hydrazide/hydrazones | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25-100 µg/mL | nih.govresearchgate.net |
| Indole-triazole derivatives | Various bacteria and fungi | 3.125-50 µg/mL | nih.gov |
| Indole-fused spirochromene hybrids | M. tuberculosis H37Rv | 1.56-6.25 µg/mL | researchgate.net |
Antileishmanial Potency
Leishmaniasis, a parasitic disease, is another area where indole derivatives have shown therapeutic promise. Synthetic compounds inspired by indole alkaloids have been investigated for their antileishmanial potential. nih.gov For example, a series of indolylmaleimide derivatives were synthesized and evaluated for their activity against Leishmania donovani promastigotes. nih.gov Among the synthesized compounds, one derivative with a trifluoroethyl substitute demonstrated potent antileishmanial activity with an IC50 value of 6.6 µM. nih.gov
Another study focused on indole–pyrrole (B145914) hybrids, which were screened for their efficacy against Leishmania infantum promastigotes. rsc.org Several of these hybrids showed IC50 values below 20 µM, with one compound exhibiting an IC50 of 9.6 µM and a selectivity index of 5, marking it as a potential lead for new antileishmanial agents. rsc.org Furthermore, hybrid compounds containing cycloalka[b]thiophene and indole moieties have also been evaluated, with some exhibiting significant antileishmanial activity (IC50 lower than 10.0 µg/L) against Leishmania amazonensis promastigotes. epa.gov
| Indole Derivative Class | Leishmania Species | Activity (IC50) | Reference |
|---|---|---|---|
| Indolylmaleimide derivatives | L. donovani | 6.6 µM | nih.gov |
| Indole–pyrrole hybrids | L. infantum | < 20 µM (several compounds) | rsc.org |
| Cycloalka[b]thiophene-indole hybrids | L. amazonensis | < 10.0 µg/L (several compounds) | epa.gov |
Antiproliferative and Anticancer Mechanisms
The indole scaffold is a key component of several commercially available anticancer drugs. nih.gov Research into novel indole derivatives continues to uncover compounds with potent antiproliferative activity against various cancer cell lines.
A series of 1H-indole-2-carboxylic acid derivatives were designed and synthesized, with some exhibiting significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. researchgate.net One compound, in particular, demonstrated potent antitumor potential in anti-proliferation, trans-well, and cell apoptosis assays. researchgate.net
Substituted benzyl-1H-indole-2-carbohydrazide derivatives have also been evaluated for their cytotoxicity in MCF-7, A549, and HCT cell lines. nih.gov One compound from this series showed the highest cytotoxicity with an average IC50 of 2 µM and was found to induce apoptosis. nih.gov
Furthermore, a study on indole-aryl amide derivatives revealed that some of these compounds exhibited good activity against a panel of tumor cell lines, including HT29, HeLa, MCF7, PC-3, and Jurkat J6 cells. nih.gov One derivative showed noteworthy selectivity towards the malignant colonic cell line HT29, without affecting healthy human intestinal cells. nih.gov
| Indole Derivative Class | Cancer Cell Line(s) | Activity (IC50) | Reference |
|---|---|---|---|
| 1H-indole-2-carboxylic acid derivatives | HeLa, HT29, MCF-7 | 0.16-0.37 µM (for the most active compound) | researchgate.net |
| Substituted benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | Average of 2 µM (for the most active compound) | nih.gov |
| Indole-aryl amide derivatives | MCF7, PC3, HeLa | 0.81 µM, 2.13 µM, 5.64 µM respectively | nih.gov |
Enzyme Inhibition Studies
The biological activities of indole derivatives are often linked to their ability to inhibit specific enzymes. For instance, a series of indole-3-carboxylic acids were designed as non-ATP-competitive inhibitors of Polo-like kinase 1 (Plk1), a key regulator of cell division. nih.gov Several of these compounds showed potent Plk1 inhibitory activities, with the most potent having an IC50 value of 0.13 µM. nih.gov
In the context of neurodegenerative diseases, Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) have been shown to significantly inhibit acetylcholinesterase (AChE), with IC50 values of 18.98 µM and 11.84 µM, respectively. mdpi.com
Neuroprotective Potential
Indole derivatives have also demonstrated significant neuroprotective effects in various in vitro models. mdpi.com Synthetic indole–phenolic compounds have been evaluated as multifunctional neuroprotectors, exhibiting metal-chelating properties, particularly for copper ions. nih.govnih.gov In cellular models, these hybrids showed strong antioxidant and cytoprotective effects against reactive oxygen species (ROS) generated by the Aβ(25–35) peptide. nih.govnih.gov
Indole-3-carbinol (I3C) and diindolylmethane (DIM) have been shown to enhance the viability of SH-SY5Y cells exposed to Aβ and reduce ROS. mdpi.com These findings suggest that indole derivatives hold promise for the development of multifunctional agents in the therapy of neurodegenerative diseases like Alzheimer's. nih.govnih.gov
Mechanistic Investigations of Cellular Pathways
The diverse biological activities of indole derivatives are underpinned by their interactions with various cellular pathways. In cancer cells, for example, certain indole derivatives can induce apoptosis by inhibiting anti-apoptotic proteins like Mcl-1 and Bcl-2, and by suppressing DNA repair mechanisms through the inhibition of poly(ADP-ribose) polymerase 1 (PARP). nih.gov They can also exert their anticancer effects by inhibiting DNA topoisomerases, aromatases, and histone deacetylases (HDAC). nih.gov
The antileishmanial activity of some indolylmaleimide derivatives is attributed to the inhibition of leishmanial topoisomerase 1B, which disrupts DNA replication and transcription, ultimately leading to apoptotic cell death in the parasites. nih.gov
In the context of neuroprotection, the activation of the Nrf2-antioxidant responsive element (ARE) pathway is a key cellular defense mechanism against oxidative stress. mdpi.com Indole-3-carbinol (I3C) and its derivatives can activate this pathway, promoting neuroprotection. mdpi.com Furthermore, some indole derivatives have been found to promote the self-disaggregation of the Aβ(25–35) fragment, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov
A study on indole-3-propionic acid (IPA), a gut microbiota-derived tryptophan metabolite, revealed that it can impair the endothelial nitric oxide (NO) release induced by purinergic stimulation, suggesting a potential role in endothelial dysfunction. nih.gov This effect was associated with a reduction in the phosphorylation of endothelial nitric oxide synthase (eNOS). nih.gov
Cell Cycle Modulation (e.g., G2/M phase arrest)
A prominent mechanism by which indole derivatives exert their antiproliferative effects is through the modulation of the cell cycle. Numerous studies have shown that these compounds can induce cell cycle arrest, particularly at the G2/M checkpoint. researchgate.netnih.gov This arrest prevents cancer cells from entering mitosis, thereby inhibiting their division and proliferation.
For instance, certain [(2-Phenylindol-3-yl)methylene]propanedinitriles, which are structurally related to the core compound, have been shown to block the cell cycle in the G2/M phase in breast cancer cells. nih.gov This effect is often accompanied by apoptosis. nih.gov Similarly, other indole derivatives, such as indole chalcones, have been observed to cause a significant accumulation of cells in the G2/M phase. mdpi.com The mechanism behind this arrest can involve the downregulation of key cell cycle proteins like cyclin A and cyclin B1 and the upregulation of cyclin-dependent kinase (Cdk) inhibitors such as p21. mdpi.com This disruption of the finely tuned cell cycle machinery is a key aspect of their anticancer activity. researchgate.netmdpi.com
Examples of Indole Derivatives and their Effect on Cell Cycle
| Compound Class | Observed Effect | Affected Cell Lines | Reference |
|---|---|---|---|
| [(2-Phenylindol-3-yl)methylene]propanedinitriles | G2/M Phase Arrest | MDA-MB 231, MCF-7 (Breast Cancer) | nih.gov |
| Indole Chalcone Derivatives | G2/M Phase Arrest | MDA-MB-231, MCF-7 (Breast Cancer) | mdpi.com |
| Chromene Derivatives | G2/M Phase Arrest | MCF-7, HCT-116, HepG-2 | researchgate.net |
| 1,8-Naphthalimide Derivatives | G2/M Phase Arrest | U87-MG (Glioblastoma) | mdpi.com |
Apoptosis Induction
Beyond halting the cell cycle, derivatives of (1H-Indol-3-ylmethyl)propanedioic acid are potent inducers of apoptosis, or programmed cell death. This is a critical feature for an anticancer agent, as it ensures the elimination of malignant cells. The induction of apoptosis by these compounds is often, but not always, linked to the G2/M cell cycle arrest. nih.gov
The apoptotic pathways triggered by indole derivatives are diverse. Some compounds, like the oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes, induce apoptosis through the unfolded protein response (UPR) pathway, which is dependent on the orphan nuclear receptor NR4A1. nih.govresearchgate.net Other derivatives have been shown to activate intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases, such as caspase-3, -7, and -9. nih.govmdpi.commdpi.com This activation leads to the cleavage of key cellular proteins like poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.comnih.gov Furthermore, these compounds can modulate the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria. mdpi.commdpi.com
Tubulin Polymerization Inhibition
A key molecular target for many indole-based anticancer agents is tubulin. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting the polymerization of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to the G2/M cell cycle arrest and subsequent apoptosis. mdpi.com
Several classes of indole derivatives, including aroylindoles and arylthioindoles, have been identified as effective inhibitors of tubulin polymerization. nih.govmdpi.com They often act by binding to the colchicine-binding site on tubulin. mdpi.comnih.gov The inhibitory activity of these compounds can be quite potent, with some arylthioindole and bis-indole derivatives exhibiting IC50 values in the low micromolar range. mdpi.com For example, one study found that an oxime-based indole derivative was a more effective tubulin inhibitor than the standard drug combretastatin (B1194345) A-4 (CA-4), with an IC50 value of 3.03 µM. mdpi.com
Tubulin Polymerization Inhibition by Indole Derivatives
| Compound/Class | IC50 (µM) | Reference |
|---|---|---|
| Arylthioindole (St. 16) | 0.99 | mdpi.com |
| Arylthioindole (St. 17) | 0.67 | mdpi.com |
| Bis-indole (St. 20) | 7.5 | mdpi.com |
| Indole-furanone hybrid (St. 29) | Micromolar Level | mdpi.com |
| Indole/1,2,4-triazole hybrid (Compound 7i) | 3.03 | mdpi.com |
Identification of Biochemical Targets and Pathways
To fully understand the therapeutic potential of this compound derivatives, researchers have worked to identify their specific biochemical targets and the signaling pathways they modulate. This involves a combination of enzymatic assays, receptor binding studies, and computational modeling.
Enzyme Target Identification and Inhibition Kinetics
Derivatives of the indole scaffold have been shown to inhibit a variety of enzymes crucial for cancer cell survival and proliferation. For example, certain indole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. ajchem-a.com Others have been found to target DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. mdpi.com
Kinetic studies are performed to understand how these compounds inhibit their target enzymes. For instance, a study on halo-substituted ester/amide-based derivatives as urease inhibitors used Lineweaver–Burk plots to determine the mode of inhibition. semanticscholar.org One of the compounds was identified as a mixed-type inhibitor, indicating a complex interaction with the enzyme. semanticscholar.org Such studies are vital for optimizing the structure of these derivatives to achieve higher potency and selectivity.
Receptor Interaction Studies
Indole derivatives have also been developed as ligands for various cellular receptors. Radioligand binding assays are a common method to determine the affinity and mechanism of interaction. A study on 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives found them to be competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). rsc.org
Other identified receptor targets include receptor tyrosine kinases (RTKs), which are frequently overactive in cancer. nih.gov The orphan nuclear receptor 4A1 (NR4A1) has also been identified as a direct target for some di(1H-indol-3-yl)methyl derivatives, mediating their pro-apoptotic effects. nih.gov Additionally, the indole scaffold has been used to design ligands for the G-protein coupled A2B adenosine (B11128) receptor. nih.gov
Molecular Docking and Binding Affinity Prediction
Computational methods, particularly molecular docking, play a crucial role in predicting and rationalizing the interaction between indole derivatives and their biological targets. These in silico studies help to visualize the binding mode of a compound within the active site of a protein and to predict its binding affinity.
Molecular docking studies have been used to investigate the interaction of indole derivatives with a wide range of targets, including:
Epidermal Growth Factor Receptor (EGFR): An indolylpyridopyrimidine derivative showed a high predicted binding energy (ΔG = -78.17 Kcal/mol). researchgate.net
Cyclooxygenase-2 (COX-2): A series of 3-ethyl-1H-indole derivatives exhibited strong predicted binding affinities, with docking scores ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com
Bacterial and Fungal Enzymes: Docking has been used to elucidate probable interactions with targets like MurB. nih.gov
Thromboxane-A synthase (TXAS): A 2-thioxo-4-thiazolidinone derivative showed good bonding in docking simulations. mdpi.com
These computational predictions provide valuable insights that guide the synthesis of new derivatives with improved potency and target specificity.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these investigations aim to identify the key structural features responsible for their therapeutic effects, guiding the design of more potent and selective molecules.
Impact of Substituents on Biological Potency and Selectivity
The type and position of substituents on the indole ring system and the propanedioic acid side chain can dramatically alter the biological potency and selectivity of this compound derivatives. Modifications can influence the compound's electronic properties, conformation, and ability to interact with its biological target.
Research on various indole-based compounds illustrates the critical role of substituents. For instance, in a series of indol-3-yl-N-phenylcarbamic amides developed as inhibitors of the STING (stimulator of interferon genes) pathway, the introduction of specific substituents on the phenylcarbamic amide moiety was crucial for activity. nih.gov Molecular docking analysis combined with SAR studies suggested that modifying the meta- and para-positions of the benzene (B151609) ring with halides or alkyl groups could enhance inhibitory potency. nih.gov One of the most potent compounds from this series, compound 21 , had a half-maximal inhibitory concentration (IC50) of 11.5 nM. nih.gov
Similarly, SAR studies on indole-based HIV-1 fusion inhibitors targeting the glycoprotein (B1211001) gp41 have defined the importance of the substitution pattern for binding affinity and antiviral efficacy. nih.gov The linkage between indole units and the placement of substituents were found to be critical. For example, altering the linkage between two indole rings from a 6–6′ connection to 5–6′, 6–5′, or 5–5′ linkages resulted in a 3- to 4-fold decrease in binding affinity and a 4- to 20-fold reduction in anti-fusion activity. nih.gov The optimization of substituents led to the development of inhibitor 6j , which exhibited a potent binding affinity of 0.6 µM and an EC50 of 0.2 µM against both cell-cell fusion and live virus replication. nih.gov
In another study focusing on (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, researchers concentrated on modifications in two main regions of the molecules to explore their impact on antimicrobial and antitubercular activities. researchgate.net This highlights a common strategy in SAR where different parts of a core scaffold are systematically modified to map out the requirements for biological activity.
The following table summarizes the structure-activity relationship for a series of indole-3-acetamide (B105759) derivatives as α-amylase inhibitors, demonstrating the effect of varying substituents on the phenyl ring.
| Compound | Substituent (R) on Phenyl Ring | IC₅₀ (µM) |
|---|---|---|
| 13 | 2-Cl | 1.21 ± 0.19 |
| 14 | 3-Cl | 1.15 ± 0.15 |
| 15 | 4-Cl | 1.09 ± 0.11 |
| 16 | 2-F | 1.29 ± 0.17 |
| 17 | 4-F | 1.24 ± 0.15 |
| 18 | 2-Br | 1.19 ± 0.09 |
| 19 | 4-Br | 1.11 ± 0.13 |
Data adapted from a study on indole-3-acetamide derivatives, illustrating how different halide substituents and their positions on the phenyl ring influence inhibitory concentration (IC₅₀) against the α-amylase enzyme. nih.gov
Stereochemical Influence on Activity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds. nih.gov For derivatives of this compound, which can possess one or more chiral centers, the spatial arrangement of atoms can lead to significant differences in pharmacological activity between stereoisomers. Generally, the biological activity of chiral natural products is highly dependent on their stereochemistry, as it affects target binding, metabolism, and distribution. nih.gov
The differential activity of stereoisomers arises from their distinct three-dimensional shapes, which dictate how they interact with chiral biological macromolecules such as proteins and enzymes. Often, only one enantiomer of a chiral drug will bind to the target receptor with high affinity, leading to the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even produce undesirable effects.
Studies on nature-inspired molecules have shown that stereochemistry can be a key driver for potency. nih.gov For example, in a series of 3-Br-acivicin isomers, only those with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. This suggests that the biological target or cellular uptake mechanisms can be highly stereoselective. nih.gov It has been demonstrated that protein transport systems can result in a stereospecific uptake of drugs. nih.gov Because all isomers in that particular study had the same lipophilicity (clogD), the observed differences in potency could not be attributed to passive diffusion, further pointing towards a stereoselective transport mechanism. nih.gov
Therefore, for this compound derivatives, controlling the stereochemistry during synthesis and separating stereoisomers are critical steps in the drug discovery process to identify the most active and selective therapeutic agent.
Lipophilicity and its Correlation with Biological Effects
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that describes a compound's affinity for a non-polar environment. mdpi.comresearchgate.net It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov For derivatives of this compound, optimizing lipophilicity is essential for balancing biological potency with favorable pharmacokinetic properties.
Lipophilicity influences several key biological processes:
Membrane Permeability: A compound's ability to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is heavily dependent on its lipophilicity.
Target Binding: Lipophilicity can affect the affinity of a compound for its target protein, influencing the final biological action. nih.gov
Solubility: While increased lipophilicity can enhance membrane permeability, it often leads to lower aqueous solubility, which can hinder absorption. researchgate.net
Metabolism: Highly lipophilic compounds may be more susceptible to metabolic breakdown in the liver. researchgate.net
The relationship between lipophilicity and biological activity is often complex and not always linear. In some studies on indole derivatives, a direct correlation between experimental lipophilicity values and anticancer activity was not observed. nih.gov This suggests that while lipophilicity is a significant factor, other properties such as molecular shape and specific electronic interactions also play crucial roles. However, lipophilicity remains a cornerstone of quantitative structure-activity relationship (QSAR) studies, where it is used to predict the biological activity of new compounds. mdpi.com The optimization of this parameter is crucial for finding a drug structure that balances efficacy with bioavailability. mdpi.com
The following table outlines the general effects of modifying lipophilicity on various pharmacological parameters.
| Parameter | Effect of Increasing Lipophilicity | Effect of Decreasing Lipophilicity |
|---|---|---|
| Absorption (Oral) | Increases (up to a point), then may decrease due to low solubility | Decreases due to poor membrane permeability |
| Aqueous Solubility | Decreases | Increases |
| Membrane Permeability | Increases | Decreases |
| Plasma Protein Binding | Increases | Decreases |
| Metabolism Rate | Generally Increases | Generally Decreases |
| Target Binding | Can increase or decrease depending on the nature of the binding pocket | Can increase or decrease depending on the nature of the binding pocket |
Theoretical and Computational Studies of 1h Indol 3 Ylmethyl Propanedioic Acid Systems
Quantum-Chemical Calculations and Molecular Modeling
Quantum-chemical calculations and molecular modeling are indispensable in modern chemical research for understanding the behavior of molecules at the atomic level. These computational techniques are applied to predict a wide range of properties, from stable conformations and electronic structure to the simulation of spectroscopic data. For indole (B1671886) derivatives, these methods have been used to explore structure-activity relationships and design novel compounds with specific properties. nih.gov Molecular modeling encompasses a variety of methods, including quantum mechanics, molecular mechanics, and dynamics simulations, to represent and predict the behavior of chemical systems.
Density Functional Theory (DFT) has become a primary method for computational studies in organic chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT is used to determine the electronic structure of molecules, which in turn allows for the calculation of optimized geometries, vibrational frequencies, and various electronic and thermodynamic properties. banglajol.inforesearchgate.net
For indole systems, DFT calculations are routinely used to predict molecular stability and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, stability, and its ability to participate in charge transfer interactions. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. For instance, DFT studies on various indole derivatives have successfully calculated these frontier molecular orbitals to analyze intramolecular charge transfer and stability. researchgate.netresearchgate.net
Below is a table summarizing typical quantum chemical descriptors calculated for indole derivatives using DFT.
| Descriptor | Typical Application/Interpretation | Reference Compound Example |
| HOMO Energy | Represents the ability to donate an electron; related to ionization potential. | Indole-3-acetic acid |
| LUMO Energy | Represents the ability to accept an electron; related to electron affinity. | Indole-3-acetic acid |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | Indole derivatives |
| Dipole Moment | Indicates the overall polarity of the molecule. | Ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylate researchgate.net |
| Gibbs Free Energy (G) | Determines the spontaneity of processes and relative stability of conformers. | Indole-3-acetic acid banglajol.info |
This table is illustrative of the types of data generated from DFT calculations on related indole systems.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful tool for predicting electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. banglajol.info
For indole derivatives, which are often chromophoric, TD-DFT can accurately predict absorption maxima (λmax). banglajol.info Computational studies on Indole-3-acetic acid (IAA) have shown that TD-DFT calculations can model the effects of different solvents on the UV spectrum. banglajol.info For example, solvation can lower the excitation energies, leading to a red-shift (a shift to longer wavelengths) of the absorption maxima in polar solvents. banglajol.info This phenomenon is crucial for understanding how the environment affects the spectroscopic properties of the molecule. The absorption spectra of IAA and its ring-substituted derivatives feature multiple maxima, which have been assigned to specific electronic transitions (e.g., 1La←1A, 1Lb←1A). nih.gov TD-DFT helps in assigning these experimental bands to theoretical electronic transitions, providing a more complete picture of the molecule's electronic behavior.
The following table presents representative data on predicted absorption maxima for indole derivatives, illustrating the effect of solvent polarity.
| Compound | Solvent | Predicted λmax (nm) | Type of Shift |
| Indole-3-acetic acid | Gas Phase | (Reference) | - |
| Indole-3-acetic acid | Polar Protic/Aprotic | Increased λmax | Red-shift banglajol.info |
| 4-Fluoroindole-3-acetic acid | Solution | Decreased λmax | Blue-shift nih.gov |
This table demonstrates the typical results obtained from TD-DFT calculations on analogous auxin compounds.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy barriers calculated for these transition states allow for the determination of the most probable reaction pathway.
Similarly, the synthesis of related pyrrole (B145914) compounds from L-tryptophan and malonic acid has been studied using DFT-B3LYP calculations to propose a plausible mechanism involving nucleophilic attack, cyclization, and tautomerization steps. mdpi.com Such calculations can determine the Gibbs free energy (ΔG°) for each step, indicating whether the process is thermodynamically favored. mdpi.com By modeling these steps, researchers can understand the factors controlling the reaction's outcome and optimize conditions for desired products.
Conformation Analysis and Stereochemical Prediction
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure, including its preferred conformations. Computational methods are extensively used to perform conformational analysis, which involves identifying all low-energy conformers and determining their relative populations.
For flexible molecules like (1H-Indol-3-ylmethyl)propanedioic acid, which has rotatable bonds in its side chain, multiple conformers can exist. Computational studies on the closely related Indole-3-acetic acid (IAA) have revealed the existence of several stable conformers depending on the orientation of the acetic acid side chain relative to the indole ring. banglajol.infonih.gov DFT calculations can accurately predict the geometries and relative energies of these conformers. banglajol.info A study on Indole-3-carbinol also identified two stable conformers with a very small energy difference, suggesting both could be significantly populated at room temperature. tsijournals.com
Furthermore, computational analysis has been used to study the dimeric species of IAA, which are formed through hydrogen bonding. nih.gov These studies revealed a complex conformational equilibrium involving several different dimer structures, which helps in the interpretation of experimental vibrational spectra. nih.gov The analysis of potential energy surfaces by rotating specific dihedral angles is a common technique to locate energy minima corresponding to stable conformers and energy maxima corresponding to the barriers for interconversion. tsijournals.com This type of detailed conformational and stereochemical information is crucial for understanding intermolecular interactions, such as those involved in crystal packing or receptor binding. nih.govnih.gov
Analytical Method Development for 1h Indol 3 Ylmethyl Propanedioic Acid and Its Metabolites Non Clinical Focus
Spectroscopic Characterization Techniques (Beyond Basic Identification)
The structural elucidation of (1H-Indol-3-ylmethyl)propanedioic acid relies on a suite of sophisticated spectroscopic techniques that provide information beyond simple identification. These methods are crucial for confirming the molecule's complex architecture and understanding its physicochemical properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Dynamic NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For this compound, standard ¹H and ¹³C NMR would confirm the presence of the indole (B1671886) and propanedioic acid moieties. However, advanced NMR techniques are necessary for unambiguous assignment and to probe dynamic processes.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons. For instance, HMBC would be critical in confirming the crucial bond between the indole's 3-position methylene (B1212753) group and the central carbon of the propanedioic acid unit. Studies on other substituted indoles have demonstrated the power of these techniques in unequivocally determining the molecular structure. researchgate.net The existence of the N-H bond, a key feature of the indole ring, is confirmed by ¹H NMR spectra, which helps to prove the polymerization of high-quality polyindoles occurred at the 2,3-position. nih.gov
Dynamic NMR (DNMR) could be employed to study conformational isomers or restricted rotation within the molecule, such as rotation around the bond connecting the indole ring to the propanedioic acid side chain. While specific DNMR studies on this exact compound are not prevalent, the methodology is standard for analyzing molecules with similar degrees of freedom.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |
|---|---|---|---|
| Indole N-H | ~10.0-11.0 (broad s) | - | C-2, C-3, C-7a |
| Indole C-2-H | ~7.0-7.2 (s) | ~120-125 | C-3, C-3a, C-4 |
| Indole Aromatic C-H (4,5,6,7) | ~7.0-7.8 (m) | ~110-130 | Correlations within the benzene (B151609) ring |
| CH₂ (Methylene bridge) | ~3.5-4.0 (d) | ~30-35 | C-2, C-3, CH of propanedioic acid |
| CH (Propanedioic acid) | ~3.8-4.2 (t) | ~50-55 | CH₂, COOH |
| COOH (Carboxylic acid) | ~12.0-13.0 (broad s) | ~170-175 | CH of propanedioic acid |
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-Mass))
Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation pattern of a compound. For a polar molecule like this compound, soft ionization techniques are preferred.
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited as it can analyze the molecule directly from a solution, typically in negative ion mode ([M-H]⁻) due to the acidic protons of the dicarboxylic acid. This technique is often coupled with liquid chromatography for LC-MS analysis. chemrxiv.orgrsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. chemrxiv.orgresearchgate.netmdpi.com This is critical for confirming the identity of the parent compound and for identifying unknown metabolites by comparing their exact masses to calculated formulas. For example, the structure of newly synthesized compounds can be established by elemental analysis and high-resolution mass-spectrometry. mdpi.com
Tandem MS (MS/MS) experiments would be used to fragment the parent ion and elucidate the structure of the molecule. The fragmentation pattern would be expected to show characteristic losses, such as the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups, and cleavage of the bond between the methylene bridge and the indole ring.
Table 2: Predicted HRMS Data and Major MS/MS Fragments for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₄ |
| Exact Mass | 233.0688 |
| Observed Ion (ESI-) | [M-H]⁻ at m/z 232.0615 |
| Predicted Fragment 1 | [M-H-CO₂]⁻ at m/z 188.0717 (Decarboxylation) |
| Predicted Fragment 2 | [M-H-CH(COOH)₂]⁻ at m/z 130.0657 (Cleavage of side chain) |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The indole ring system is a strong chromophore. The UV spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show characteristic absorption maxima around 220 nm and 280 nm, which are typical for the indole nucleus. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of bonds. nih.govchemrxiv.orgarcjournals.org For this compound, the IR spectrum would display several characteristic absorption bands. The presence of the indole N-H group would be indicated by a sharp band around 3400 cm⁻¹. researchgate.net The carboxylic acid groups give rise to a very broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations from the indole ring would also be visible. researchgate.netnih.gov The NIST Chemistry WebBook provides reference spectra for propanedioic acid, showing its characteristic carboxylic acid absorptions. nist.gov
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | ~3400 |
| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |
| Aromatic C-H | Stretching | ~3100-3000 |
| Aliphatic C-H | Stretching | ~2900-2950 |
| Carboxylic Acid C=O | Stretching | ~1700-1725 |
| Aromatic C=C | Stretching | ~1600, ~1450 |
Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic methods are essential for separating the target analyte from complex mixtures, such as reaction byproducts or metabolites in a biological matrix.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar compounds like this compound. A reversed-phase HPLC method would be most suitable. nih.gov Separation would typically be achieved on a C8 or C18 column with a mobile phase consisting of an aqueous component (often with an acid modifier like formic or acetic acid to ensure the analyte is in a single protonation state) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com Detection is commonly performed using a UV detector set to one of the indole's absorption maxima (e.g., 280 nm). nih.gov For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. mdpi.comekb.eg However, this compound is a non-volatile and highly polar compound due to its dicarboxylic acid nature. Therefore, direct analysis by GC-MS is not feasible. A necessary prerequisite is a derivatization step to convert the polar carboxylic acid and N-H groups into more volatile and thermally stable esters and silyl (B83357) ethers. For example, silylation with agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common approach for similar compounds like indole-3-acetic acid before GC-MS analysis. researchgate.net While effective, this adds complexity and potential for incomplete reactions, making HPLC the more direct and common method.
Determination in Biological Matrices (Non-Human, In Vitro Models)
To study the metabolism of this compound, robust analytical methods are required for its determination in in vitro models, such as cell cultures, tissue homogenates, or microsomal incubations. nih.govmdpi.com
The analytical workflow typically involves three main stages: sample preparation, chromatographic separation, and detection.
Sample Preparation : The goal is to extract the analyte and its metabolites from the complex biological matrix and remove interfering substances like proteins and salts. Common techniques include:
Protein Precipitation (PPT) : Using a cold organic solvent like acetonitrile to denature and precipitate proteins.
Liquid-Liquid Extraction (LLE) : Using a water-immiscible organic solvent to extract the compounds of interest based on their solubility.
Solid-Phase Extraction (SPE) : Using a cartridge with a specific sorbent to selectively retain the analyte and metabolites while interferences are washed away. This is often the most effective method for achieving high purity and concentration of the sample. mdpi.com
Chromatographic Separation and Detection : Due to the complexity of biological matrices and the low concentrations of metabolites, the combination of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard. This approach offers superior selectivity and sensitivity compared to HPLC-UV. The method would be optimized to separate the parent compound from its potential metabolites, which could include hydroxylated, glucuronidated, or decarboxylated species. The MS/MS detector would be operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the parent drug and each expected metabolite, ensuring highly specific and quantitative detection. The metabolism of related indole compounds, such as indole-3-propionic acid, has been studied in various in vitro systems, providing a framework for developing methods for this compound. nih.govnih.gov
Table 4: Example LC-MS/MS Parameters for In Vitro Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Negative ESI |
| MRM Transition (Parent) | m/z 232.1 → 188.1 |
| MRM Transition (Metabolite Example: Hydroxylated) | m/z 248.1 → 204.1 |
Potential Research Applications of 1h Indol 3 Ylmethyl Propanedioic Acid and Derivatives Excluding Clinical
Chemical Building Blocks in Organic Synthesis
The true strength of (1H-Indol-3-ylmethyl)propanedioic acid and its esters, such as diethyl (1H-indol-3-ylmethyl)malonate, lies in their utility as synthons in organic chemistry. The malonate functional group is a classical precursor for carbon-carbon bond formation and the synthesis of more complex molecular architectures.
One of the most notable applications of this structural motif is in the synthesis of amino acids. A classic route to synthesizing dl-Tryptophan, an essential amino acid, highlights the utility of a closely related malonic ester. The synthesis involves the reaction of gramine (B1672134) (an indole (B1671886) derivative) with diethyl acetamidomalonate in the presence of a base like sodium ethoxide. The malonate derivative acts as a nucleophile, displacing the dimethylamino group of gramine to form a new carbon-carbon bond at the indole-3-position. Subsequent hydrolysis and decarboxylation of the resulting intermediate yield the target tryptophan molecule.
This established synthetic pathway underscores the potential of this compound as a direct precursor for tryptophan and its analogues. By modifying the substituents on the indole ring or using different reaction conditions, a wide array of substituted tryptophan derivatives can be accessed for biochemical and pharmacological research.
Furthermore, the reactive methylene (B1212753) group within the propanedioic acid chain, flanked by two carboxyl groups, can be readily deprotonated to form a stable carbanion. This nucleophile can participate in various reactions, including:
Alkylation: Reaction with alkyl halides to introduce diverse side chains.
Acylation: Reaction with acyl chlorides or anhydrides.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
These reactions allow for the elaboration of the side chain attached to the indole-3-position, making this compound a valuable starting material for constructing complex heterocyclic compounds and natural product analogues. acs.org
Materials Science Applications (e.g., Corrosion Inhibition)
In the field of materials science, indole derivatives have garnered significant attention as effective corrosion inhibitors for various metals and alloys in acidic environments. mdpi.com The inhibitory action of these organic molecules is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov
The effectiveness of indole-based inhibitors stems from several structural features:
The aromatic indole ring provides a large surface area for coverage.
The π-electrons of the indole system can interact with the vacant d-orbitals of metal atoms.
The nitrogen heteroatom acts as a center for coordination with metal ions.
Research on compounds like Indole-3-carboxylic acid (ICA) has demonstrated that the presence of a carboxylic acid group enhances inhibitory efficiency. researchgate.net The carboxyl group provides an additional site for adsorption through its oxygen atoms, leading to stronger and more stable protective films on the metal surface. Studies on the corrosion of copper in sulfuric acid have shown that ICA is an effective inhibitor, with its adsorption behavior following the Langmuir isotherm. researchgate.net Similarly, Indole-2-carboxylic acid has been shown to be an efficient inhibitor for aluminum alloys in alkaline solutions, significantly reducing the corrosion rate and increasing anode utilization in Al-air batteries. nih.govresearchgate.net
Given these findings, this compound is a promising candidate for corrosion inhibition research. Its structure contains both the essential indole moiety and two carboxylic acid groups. This dicarboxylic arrangement could potentially offer superior surface chelation and adhesion to metal surfaces compared to monocarboxylic derivatives, leading to the formation of a more robust and denser protective layer. The expected mechanism involves both physisorption (electrostatic interaction) and chemisorption (charge sharing and coordinate bonding). mdpi.com
| Inhibitor | Metal/Alloy | Corrosive Medium | Max Inhibition Efficiency (%) | Concentration |
|---|---|---|---|---|
| Indole-2-carboxylic acid | Aluminum Alloy | 4 M NaOH | 54.0 | 0.07 M |
| Indole-3-carboxylic acid | Copper | 0.5 M H₂SO₄ | High (specific % varies with conditions) | Range studied |
| Ethyl 3-formyl-1H-indol-2-carboxylate | Mild Steel | 0.5 M H₂SO₄ | 76.2 | 90 ppm |
Data sourced from studies on related indole carboxylic acids to infer the potential of this compound. mdpi.comnih.govresearchgate.net
Biosensing and Bioimaging Research
The indole scaffold is a fundamental component of many fluorophores due to its intrinsic fluorescence properties. mdpi.com The emission characteristics of indole derivatives are highly sensitive to their local environment and can be tuned by chemical modification, making them excellent candidates for developing fluorescent probes for biosensing and bioimaging. researchgate.net
While this compound itself is not a strong fluorophore, its structure serves as an ideal platform for the synthesis of advanced probes. The propanedioic acid moiety at the 3-position is a versatile chemical handle that can be used to:
Attach Recognition Moieties: One or both of the carboxylic acid groups can be converted into amides or esters to link molecules that specifically bind to biological targets (e.g., enzymes, receptors, specific ions).
Modulate Solubility: The dicarboxylic acid group can be modified to control the water solubility of the final probe, which is crucial for biological applications.
Construct Complex Dyes: The malonate group can be a starting point for Knoevenagel condensation or other reactions to extend the π-conjugated system of the indole, shifting its fluorescence to longer wavelengths, which is desirable for bioimaging to minimize background autofluorescence. mdpi.com
Research has shown that substitution at the 3-position of the indole ring significantly influences the molecule's photophysical properties. nih.gov By strategically using the reactivity of the propanedioic acid group, researchers can design and synthesize novel indole-based sensors for detecting pH, metal ions, or specific biomolecules with high sensitivity and selectivity.
Agrochemical Development
The structural similarity of this compound to Indole-3-acetic acid (IAA), the most common natural plant hormone of the auxin class, makes it a molecule of significant interest in agrochemical research. beilstein-journals.org Auxins are critical regulators of nearly all aspects of plant growth and development, including cell division, elongation, and differentiation. nih.gov
Synthetic auxin analogues are widely used in agriculture as:
Plant Growth Regulators: To promote rooting of cuttings, enhance fruit development, and prevent premature fruit drop. frontiersin.org
Herbicides: At high concentrations, synthetic auxins can induce uncontrolled, disorganized growth in susceptible (typically broadleaf) plants, leading to their death. nih.gov
Research into novel indole-based herbicides often focuses on modifying the side chain at the 3-position to alter the molecule's stability, transport within the plant, and interaction with auxin receptors like TIR1 (Transport Inhibitor Response 1). nih.govnih.gov For instance, studies on Indole-3-succinic acid, another dicarboxylic acid derivative, found it to be more effective than IAA at stimulating seedling growth in certain species. frontiersin.org
This compound can be investigated as a potential pro-herbicide or pro-hormone. Through decarboxylation within the plant, it could be converted to Indole-3-propionic acid, a known auxin analogue. Alternatively, the malonic acid side chain itself could confer unique biological activity. The development of novel indole-3-carboxylic acid derivatives has shown significant herbicidal effects on both dicotyledonous and monocotyledonous weeds. nih.govresearchgate.net This highlights the potential of exploring the this compound scaffold for new agrochemicals.
| Compound | Concentration | Inhibition Rate (%) |
|---|---|---|
| Compound 10d | 100 mg/L | 96 |
| 10 mg/L | 92 | |
| Compound 10h | 100 mg/L | 95 |
| 10 mg/L | 93 |
Data adapted from a study on novel indole-based herbicides, demonstrating the potential of this class of compounds. nih.govnih.gov
Conclusions and Future Directions in 1h Indol 3 Ylmethyl Propanedioic Acid Research
Summary of Key Findings
Based on analogous compounds, key anticipated findings for (1H-Indol-3-ylmethyl)propanedioic acid would likely revolve around its potential as a modulator of biological pathways implicated in various diseases. For instance, derivatives of indole-3-carboxylic acid have been investigated for their antihypertensive properties, acting as angiotensin II receptor 1 antagonists. researchgate.netnih.gov Furthermore, indole-3-propionic acid (IPA), a metabolite of tryptophan produced by gut microbiota, has demonstrated a range of beneficial effects, including improving the gut-blood barrier, protecting against oxidative stress, and positively impacting cardiovascular disease risk factors. nih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.com Given these precedents, it is plausible that this compound could exhibit unique biological activities stemming from the combined influence of the indole (B1671886) nucleus and the dicarboxylic acid side chain.
Unexplored Synthetic Avenues
The synthesis of this compound has not been explicitly described, presenting an open area for synthetic exploration. Drawing from established methodologies for the C3-functionalization of indoles, several synthetic routes can be proposed.
One potential approach involves the direct alkylation of indole with a suitable electrophile. For instance, the reaction of indole with a derivative of bromomalonic acid could yield the target compound. However, controlling the regioselectivity of indole alkylation can be challenging. acs.org
Another promising avenue is the Michael addition of indole to an appropriate acceptor. The reaction of indole with an unsaturated dicarboxylic acid derivative, such as an alkylidene malonate, could provide a direct route to the desired product. This type of reaction is a common strategy for introducing side chains at the C3 position of the indole ring.
Furthermore, multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules. openmedicinalchemistryjournal.comdergipark.org.tr A one-pot reaction involving indole, an aldehyde, and malonic acid or its derivatives, potentially catalyzed by an acid or a metal catalyst, could be a viable strategy for the synthesis of this compound. nih.gov The development of green synthetic methods, utilizing environmentally benign solvents like water or ionic liquids and employing microwave or ultrasonic irradiation, represents another modern and unexplored avenue for the synthesis of this compound. openmedicinalchemistryjournal.comnih.govresearchgate.net
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Description | Potential Advantages |
| Direct Alkylation | Reaction of indole with a halomalonic acid derivative. | Straightforward concept. |
| Michael Addition | Addition of indole to an unsaturated dicarboxylic acid derivative. | Good for C-C bond formation at the C3 position. |
| Multi-component Reactions | One-pot synthesis involving indole, an aldehyde, and a malonic acid derivative. | High efficiency and atom economy. |
| Green Synthesis | Utilization of eco-friendly solvents, catalysts, and energy sources. | Reduced environmental impact and potentially higher yields. |
Emerging Biological Targets and Mechanistic Insights
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. preprints.org Consequently, this compound and its derivatives could potentially interact with numerous emerging biological targets.
Given the structural similarity to indole-3-acetic acid and indole-3-propionic acid, potential targets could include enzymes and receptors involved in metabolic regulation. For instance, IPA has been shown to improve insulin (B600854) sensitivity and inhibit lipid synthesis. frontiersin.org Therefore, enzymes in these pathways could be relevant targets for this compound.
The dicarboxylic acid moiety might enable the compound to act as an inhibitor of enzymes that process dicarboxylate substrates, such as certain dehydrogenases or decarboxylases. Additionally, this functional group could facilitate interactions with metal-containing enzymes.
Recent research has highlighted the role of indole derivatives as inhibitors of protein kinases, tubulin polymerization, and modulators of the p53 pathway in the context of cancer therapy. mdpi.comnih.gov The unique structure of this compound may confer novel inhibitory activities against these or other cancer-related targets. For example, indole-3-carboxylic acid-based derivatives have been designed as dual inhibitors of Bcl-2 and Mcl-1 proteins, which are key regulators of apoptosis. nih.gov
Table 2: Potential Biological Targets for this compound
| Target Class | Potential Mechanism of Action | Therapeutic Area |
| Metabolic Enzymes | Modulation of glucose and lipid metabolism. | Metabolic Disorders |
| Protein Kinases | Inhibition of signaling pathways involved in cell proliferation. | Cancer |
| Tubulin | Disruption of microtubule dynamics, leading to cell cycle arrest. | Cancer |
| Bcl-2 Family Proteins | Induction of apoptosis in cancer cells. | Cancer |
| Angiotensin II Receptors | Blockade of vasoconstriction. | Hypertension |
Advanced Computational and Analytical Approaches
The exploration of this compound would greatly benefit from the application of advanced computational and analytical techniques.
Computational Approaches:
Molecular Docking and Virtual Screening: These methods can be employed to predict the binding affinity of this compound to a wide array of biological targets, helping to prioritize experimental studies. nih.gov
Quantum Chemical Calculations: These calculations can provide insights into the molecule's electronic structure, reactivity, and conformational preferences, aiding in the design of synthetic routes and the interpretation of its biological activity. unicamp.br
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: By analyzing a series of derivatives of this compound, QSAR models can be developed to correlate structural features with biological activity, guiding the optimization of lead compounds. nih.gov
Analytical Approaches:
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These are essential tools for the unambiguous characterization of the synthesized compound and its intermediates.
X-ray Crystallography: This technique can provide detailed three-dimensional structural information, which is invaluable for understanding its interactions with biological targets at the atomic level.
Advanced Chromatographic Techniques: Methods such as HPLC and GC-MS will be crucial for the purification and analysis of this compound and for studying its metabolic fate in biological systems.
The integration of these computational and analytical methods will be instrumental in accelerating the research and development of this compound and its derivatives. nih.govosti.gov
Role in Interdisciplinary Research
The versatile nature of the indole scaffold suggests that this compound could play a significant role in various interdisciplinary research fields.
Medicinal Chemistry and Drug Discovery: As discussed, this compound serves as a novel scaffold for the development of therapeutic agents targeting a range of diseases. nih.govtandfonline.com
Materials Science: The dicarboxylic acid functionality makes this compound a potential building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), and other functional materials. The indole moiety can impart unique photophysical or electronic properties to these materials. creative-proteomics.com
Agrochemicals: Given that indole-3-acetic acid is a plant hormone, this compound and its derivatives could be investigated for their potential as plant growth regulators or herbicides. beilstein-journals.orgfrontiersin.org
Biotechnology: The compound could be used as a chemical probe to study biological processes or as a ligand for affinity chromatography to isolate and purify specific proteins.
The exploration of this compound at the intersection of chemistry, biology, and materials science is likely to yield exciting new discoveries and applications. scienmag.com
Q & A
Q. What are the optimized synthetic routes for (1H-Indol-3-ylmethyl)propanedioic acid, and how do reaction conditions influence yield?
The synthesis of indole-containing compounds often employs acid-catalyzed condensation or coupling reactions. For example, p-toluenesulfonic acid (p-TSA) has been used to catalyze the formation of di-indole derivatives via electrophilic substitution at the indole C3 position . Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane vs. ethanol) critically affect regioselectivity and yield. Pre-functionalization of the indole moiety (e.g., methyl or acetyl groups) can stabilize intermediates and reduce side reactions .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm the indole-propanedioic acid linkage via chemical shifts (e.g., indole C3 proton at δ 7.2–7.5 ppm, methylene protons at δ 3.8–4.2 ppm) .
- FT-IR : Carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]+ for C12H11NO4: 234.0764) .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert atmosphere (argon/nitrogen) at room temperature, protected from light. Propanedioic acid derivatives are hygroscopic; desiccants like silica gel are recommended. Avoid prolonged exposure to basic conditions, which may decarboxylate the propanedioic acid moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound analogs?
- Core Modifications : Introduce substituents at the indole N1 or C5 positions (e.g., methyl, halogen) to assess steric/electronic effects on binding.
- Side-Chain Variations : Replace propanedioic acid with malonic acid or succinic acid derivatives to study carboxylate spacing impacts.
- Assays : Use microbial growth inhibition (e.g., Mycobacterium tuberculosis H37Rv) or enzyme inhibition (e.g., succinate dehydrogenase) to quantify activity .
Q. What contradictions exist in the literature regarding the biological roles of propanedioic acid derivatives, and how can they be resolved?
Propanedioic acid (malonic acid) is a known competitive inhibitor of succinate dehydrogenase, but its endogenous presence in plants (e.g., bottle gourd cultivars) suggests additional metabolic roles . To resolve contradictions:
- Comparative Metabolomics : Analyze propanedioic acid levels in plant tissues under stress vs. control conditions.
- Isotope Tracing : Use 13C-labeled malonate to track incorporation into TCA cycle intermediates .
Q. What computational strategies are effective for modeling the electronic properties of this compound?
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Catalyst Screening : Test Brønsted acids (e.g., p-TSA) vs. Lewis acids (e.g., ZnCl2) to improve regioselectivity .
- Flow Chemistry : Continuous-flow reactors reduce side reactions by precise control of residence time and temperature .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
